N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 7-position with a methanesulfonyl group. The ethanediamide linker connects this moiety to a 2-(morpholin-4-yl)ethyl group, introducing both sulfonamide and morpholine functionalities. Such structural elements are common in medicinal chemistry, particularly in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and kinase-targeting agents due to their hydrogen-bonding and solubility-modifying properties .
Properties
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-28(25,26)22-7-2-3-14-4-5-15(13-16(14)22)20-18(24)17(23)19-6-8-21-9-11-27-12-10-21/h4-5,13H,2-3,6-12H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWMOEOEUDZKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core modified with a methanesulfonyl group and an ethylenediamine moiety. The presence of these functional groups is significant for its biological activity.
| Property | Details |
|---|---|
| Chemical Formula | C19H22N2O5S |
| Molecular Weight | 390.453 g/mol |
| IUPAC Name | This compound |
| SMILES | COc3ccc(C(=O)Nc2ccc1CCCN(c1c2)S(C)(=O)=O)c(OC)c3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an enzyme inhibitor or receptor modulator, which can lead to therapeutic effects in several conditions.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
- Antimicrobial Activity : The methanesulfonyl group enhances solubility and reactivity, which may contribute to antimicrobial properties.
- Anticancer Activity : Studies have shown that tetrahydroquinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neuronal cells from damage.
Case Studies
- Anticancer Studies : A study investigated the effects of tetrahydroquinoline derivatives on various cancer cell lines. The results indicated that the compound induced significant cytotoxicity against breast cancer cells through the activation of apoptotic pathways.
- Neuroprotection : In a model of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced cell death, suggesting potential applications in treating neurodegenerative diseases.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other related compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinoline) | Tetrahydroquinoline core | Antimicrobial and anticancer |
| N-(2-(morpholin-4-yl)ethyl)benzamide | Benzamide moiety | Anticancer and anti-inflammatory |
| N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinoline) | Sulfonamide derivative | Antiparasitic |
Comparison with Similar Compounds
Physicochemical Properties
Melting points and elemental analysis data for analogs provide indirect insights:
The target compound’s morpholine group likely enhances solubility compared to 24 /25 , as morpholine is a polar, water-miscible heterocycle. However, the ethanediamide linker may increase molecular weight and reduce bioavailability relative to simpler analogs .
Functional Group Impact on Bioactivity
While bioactivity data for the target compound are absent, analogs in were evaluated for carbonic anhydrase (CA) inhibition. Key observations:
- Sulfonamide-containing compounds (e.g., 24) : Show potent CA inhibition due to sulfonamide-Zn²⁺ coordination in the enzyme active site .
The target compound’s dual sulfonamide and morpholine groups may synergize for enhanced CA inhibition, though this requires experimental validation.
Methodological Tools for Structural Analysis
Crystallographic software (e.g., SHELX , Mercury ) mentioned in –5 is critical for resolving molecular conformations and intermolecular interactions. For example:
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide, and how can yield and purity be maximized?
- Methodology : Multi-step synthesis involving sequential sulfonylation, amidation, and coupling reactions. Key steps include:
- Sulfonylation : Reacting tetrahydroquinoline with methanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine base) .
- Amidation : Introducing the ethanediamide moiety via carbodiimide-mediated coupling (e.g., EDCl/HOBt) at controlled pH (6.5–7.5) to minimize side reactions .
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final compound (>95% purity) .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : - and -NMR to confirm substituents (e.g., methanesulfonyl proton at δ 3.1–3.3 ppm, morpholine ethyl protons at δ 2.4–2.6 ppm) .
- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- HPLC-UV : Monitor reaction progress at λ = 254 nm using a phenyl-hexyl column .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test inhibition of kinases or GPCRs (e.g., IC determination via fluorescence polarization assays) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility : Pre-screen in PBS (pH 7.4) or DMSO for compatibility with biological buffers .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to assess bioavailability .
- Metabolite identification : Use liver microsome assays (human/rat) with UPLC-QTOF-MS to detect active or inhibitory metabolites .
- Target engagement studies : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
Q. What computational strategies are recommended to predict target interactions and binding modes?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of potential targets (e.g., PARP-1 or HDACs) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2 Å) .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and prioritize targets .
Q. How can synthetic challenges (e.g., low yields in amidation steps) be systematically addressed?
- Methodology :
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent, catalyst ratio) via Taguchi or response surface methods .
- Alternative coupling reagents : Test T3P or PyBOP for improved amidation efficiency .
- In situ FTIR monitoring : Track carbonyl intermediate formation (1700–1750 cm) to identify kinetic bottlenecks .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., morpholine→piperazine, methanesulfonyl→tosyl) and test activity shifts .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC data from 20+ analogs to predict critical pharmacophores .
- Crystallography : Solve X-ray structures of ligand-target complexes (SHELX for refinement; Mercury for visualization) .
Data Analysis & Validation
Q. How should researchers validate conflicting crystallographic data (e.g., disordered sulfonyl groups)?
- Methodology :
- Twinned refinement : Use SHELXL's TWIN/BASF commands to model disorder and improve R-factors (<0.05) .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O) with CrystalExplorer to confirm packing stability .
- DFT calculations : Compare experimental and computed (B3LYP/6-31G*) bond lengths to validate geometry .
Q. What statistical approaches are recommended for analyzing high-throughput screening datasets?
- Methodology :
- Z-score normalization : Filter false positives (Z > 3) from kinase inhibitor panels .
- PCA (Principal Component Analysis) : Reduce dimensionality of cytotoxicity data to identify outlier compounds .
- Machine learning : Train Random Forest models on ADMET properties (e.g., logP, PSA) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
